molecular formula C10H8ClF3N2O B2391268 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride CAS No. 1171441-04-5

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride

Cat. No.: B2391268
CAS No.: 1171441-04-5
M. Wt: 264.63
InChI Key: SVFPXROVAYDDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)quinolin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The quinoline ring system is known to interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxyquinolin-4-amine hydrochloride
  • 7-Ethoxyquinolin-4-amine hydrochloride
  • 7-(Trifluoromethyl)quinolin-4-amine hydrochloride

Uniqueness

7-(Trifluoromethoxy)quinolin-4-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications .

Properties

IUPAC Name

7-(trifluoromethoxy)quinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O.ClH/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-5H,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFPXROVAYDDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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